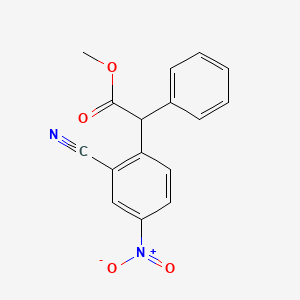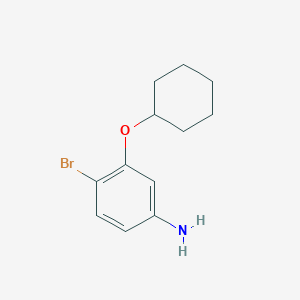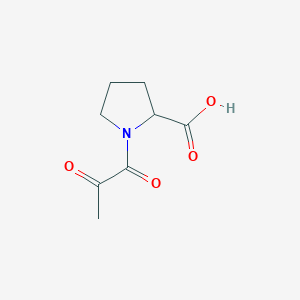![molecular formula C13H21NO B12090405 1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is used in various fields due to its unique properties, including its chirality and hydroxyl functionality.
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol: is a secondary amine with a chiral center. Its structure consists of a tertiary carbon atom bonded to an amino group, a methyl group, and a 3,4-dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reduction of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.
Reaction Conditions: The reduction typically occurs in an inert solvent (e.g., ether or THF) at low temperatures.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Analyse Des Réactions Chimiques
Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major product depends on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Its chirality makes it relevant in studies related to enzyme-substrate interactions.
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Industry: Limited industrial applications, but its chirality may be relevant in fine chemical synthesis.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application.
- In biological systems, it may interact with receptors or enzymes due to its chiral center.
- Further research is needed to fully elucidate its mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: The compound’s uniqueness lies in its combination of chirality, hydroxyl functionality, and aromatic substituents.
Remember that this compound’s applications and research are ongoing, and further studies may reveal additional insights
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-[(3,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-12(7-11(10)2)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3 |
Clé InChI |
IXDIZUBDRWNLBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CNCC(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)
![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)
![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)

![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)

![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

amine](/img/structure/B12090413.png)



